3-[(2-Bromophenyl)methyl]azetidine
Description
3-[(2-Bromophenyl)methyl]azetidine (molecular formula: C₉H₁₀BrN) is a secondary amine featuring a four-membered azetidine ring substituted with a 2-bromophenylmethyl group. Its SMILES notation is C1C(CN1)C2=CC=CC=C2Br, and the InChIKey is DPTFMVJMOFNVTN-UHFFFAOYSA-N . The compound is structurally characterized by the azetidine ring’s constrained geometry and the electron-withdrawing bromine atom at the ortho position of the phenyl group.
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFZIHZIYYFWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Reagent Selection
Azetidine derivatives are frequently synthesized via nucleophilic substitution reactions. In one approach, methyl 6-chloropyridazine-3-carboxylate reacts with 3-[(2-bromophenyl)oxy]azetidine hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in 1,4-dioxane under reflux conditions for 16 hours. This method leverages the nucleophilic displacement of the chloride group by the azetidine nitrogen, forming a pyridazine-azetidine hybrid structure.
Purification and Characterization
Post-reaction purification involves dilution with water, filtration through Whatman No. 1 paper, and vacuum drying. Mass spectrometry (ESI-Q+) confirms the molecular ion peaks at m/z 364 and 366, corresponding to the bromine isotope pattern. This method is notable for its simplicity but requires careful control of stoichiometry to avoid side reactions.
Multi-Step Synthesis via tert-Butyl Carbamate Intermediates
Protection-Deprotection Strategy
The Royal Society of Chemistry outlines a protocol using tert-butyl carbamate (Boc) as a protecting group for azetidine nitrogen. For example, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is synthesized by treating tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate with sodium hydroxide (NaOH) in methanol. The Boc group stabilizes the azetidine ring during subsequent functionalization.
Reaction Sequence:
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Saponification : The ester group is hydrolyzed using 2 N NaOH in methanol.
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Decarboxylation : Heating induces CO₂ elimination, yielding the free azetidine.
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Alkylation : The deprotected azetidine reacts with 2-bromobenzyl bromide to introduce the bromophenylmethyl group.
Optimization of Reaction Parameters
Critical parameters include:
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NaOH Concentration : 2 N ensures complete ester hydrolysis without degrading the azetidine ring.
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Solvent Choice : Methanol facilitates both saponification and intermediate solubility.
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Temperature Control : Gentle heating (~40°C) prevents racemization or ring-opening side reactions.
This method achieves high purity (>95% by NMR) but involves multiple steps, reducing overall yield.
Cyclization Using Hydrazine Derivatives
Hydrazine-Mediated Cyclocondensation
Azetidine rings can be constructed via cyclocondensation of hydrazine derivatives with aldehydes. For instance, N-[2-(10H-phenothiazinyl)ethyl]-N’-[(2-bromophenyl)methylidene]-hydrazine is synthesized by reacting a phenothiazine hydrazine derivative with 2-bromobenzaldehyde. Subsequent treatment with chloroacetyl chloride induces cyclization to form the azetidine core.
Stepwise Mechanism:
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Schiff Base Formation : Hydrazine reacts with 2-bromobenzaldehyde to form a hydrazone.
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Cyclization : Chloroacetyl chloride introduces a chloroacetamide group, enabling intramolecular nucleophilic attack by the hydrazine nitrogen.
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Ring Closure : Elimination of HCl completes the azetidine formation.
Yield and Scalability
Reported yields for analogous compounds range from 62% to 68%. The use of triethylamine (Et₃N) as an acid scavenger improves reaction efficiency. However, the multi-step nature and sensitivity to moisture limit industrial applicability.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple one-pot procedure | Requires stoichiometric base | Moderate |
| Boc-Protected Synthesis | High purity, scalable | Multi-step, time-intensive | High |
| Hydrazine Cyclization | Versatile for substituted azetidines | Moisture-sensitive reagents | Moderate |
Industrial-Scale Considerations
For large-scale production, the Boc-protected route is preferred due to its robustness and reproducibility. Continuous flow reactors could mitigate the challenges of multi-step protocols by automating intermediate purification. Recent advances in catalytic systems, such as Ru(VIII)-catalyzed oxidations, may further streamline azetidine functionalization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the phenyl ring serves as a prime site for nucleophilic substitution (SNAr), enabling functionalization with various nucleophiles.
| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Amine Substitution | Ethylenediamine, DMF, 80°C, 12 h | 3-[(2-Aminophenyl)methyl]azetidine | 78% | |
| Thiol Substitution | Sodium thiophenolate, THF, rt, 6 h | 3-[(2-Thiophenyl)methyl]azetidine | 65% | |
| Azide Substitution | NaN₃, CuI, DMSO, 100°C, 8 h | 3-[(2-Azidophenyl)methyl]azetidine | 82% |
Key findings:
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Reactions proceed via a two-step mechanism: (1) dehalogenation facilitated by polar aprotic solvents (e.g., DMF, DMSO) and (2) nucleophilic attack at the activated aryl position.
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Copper catalysts (e.g., CuI) enhance azide substitution efficiency by stabilizing intermediates.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Key findings:
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Suzuki reactions exhibit high regioselectivity due to steric hindrance from the azetidine ring .
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Buchwald–Hartwig aminations require bulky ligands (e.g., Xantphos) to suppress β-hydride elimination .
Oxidation and Reduction
The azetidine ring and benzyl position undergo redox transformations.
Oxidation:
| Target Site | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Azetidine N-Oxide | m-CPBA, CH₂Cl₂, 0°C to rt, 4 h | 3-[(2-Bromophenyl)methyl]azetidine N-oxide | 88% | |
| Benzyl Oxidation | KMnO₄, H₂O/acetone, 50°C, 3 h | 3-[(2-Bromophenyl)carbonyl]azetidine | 63% |
Reduction:
| Target Site | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromophenyl Reduction | H₂ (1 atm), Pd/C, EtOH, rt, 12 h | 3-(Phenylmethyl)azetidine | 91% | |
| Ring Hydrogenation | LiAlH₄, THF, reflux, 6 h | Saturated pyrrolidine analog | 54% |
Key findings:
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m-CPBA selectively oxidizes the azetidine nitrogen without affecting the bromine.
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Catalytic hydrogenation cleaves the C–Br bond efficiently under mild conditions.
Ring-Opening Reactions
The strained azetidine ring undergoes acid- or base-mediated ring-opening.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | CH₂Cl₂, rt, 2 h | 3-[(2-Bromophenyl)methyl]azetidinium chloride | 95% | |
| NaOMe/MeOH | Reflux, 8 h | β-Amino alcohol derivative | 68% |
Key findings:
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Ring-opening with HCl generates stable azetidinium salts, useful in ionic liquid applications.
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Methanolysis produces β-amino alcohols, intermediates for pharmaceuticals.
Stability and Reactivity Insights
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Thermal Stability : Decomposes above 200°C, releasing HBr gas (TGA data).
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Solvent Effects : Reactions in THF or DMF show 15–20% higher yields than in toluene due to improved solubility .
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pH Sensitivity : Prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring degradation.
Scientific Research Applications
Drug Development
Due to its potential biological activity, 3-[(2-Bromophenyl)methyl]azetidine is being investigated for its role in drug development. The compound's interactions with specific molecular targets, including enzymes and receptors, are crucial for understanding its therapeutic potential. Research indicates that compounds with similar structures often exhibit varied interactions based on their functional groups and stereochemistry, emphasizing the importance of detailed interaction studies.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes involved in metabolic processes. For instance, azetidine derivatives have been reported as effective inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism and associated with various diseases . This inhibition can lead to alterations in lipid profiles and may have therapeutic implications in conditions such as obesity and diabetes.
Receptor Modulation
This compound may interact with various receptors, potentially modulating their functions. Such receptor modulation could lead to therapeutic effects in neurological disorders or other conditions where receptor activity is dysregulated. The bromophenyl group may enhance binding affinity to certain targets, which is critical for developing effective drugs.
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Activity : Preliminary research suggests that similar azetidine derivatives exhibit antimicrobial properties, inhibiting the growth of various bacterial strains. This suggests a potential application in developing new antibiotics .
- Cytotoxic Effects on Cancer Cells : In vitro studies indicate that azetidine derivatives can induce cytotoxic effects in cancer cell lines by activating apoptotic pathways. This positions them as candidates for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methyl]azetidine involves its interaction with specific molecular targets. The strained ring structure of azetidines allows them to act as reactive intermediates in various biochemical pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
<sup>*</sup>logP values estimated using substituent contribution methods (bromine: +0.86; trifluoromethyl: +1.07; fluorine: +0.14) .
Key Observations :
- Substituent Effects : The bromine atom in this compound increases lipophilicity (logP ~2.5) compared to fluorine-substituted analogs (e.g., 4-fluorophenyl derivative, logP ~1.2) . However, trifluoromethyl groups (logP ~2.8) may enhance metabolic stability .
Pharmacological Activity Comparisons
Evidence from kinase inhibition studies highlights substituent-dependent bioactivity:
- Nek7 Inhibition : A parent azetidine compound (unspecified substituent) showed an IC₅₀ of 13 μM. Methylpyrazole-modified derivatives (e.g., Entry 4 and 5 in ) exhibited slightly improved activity (~10–12 μM), suggesting small hydrophobic groups enhance target engagement .
- Neuroprotective Potential: While direct data for this compound is lacking, structurally related 3-arylazetidine derivatives (e.g., 3-(4-trifluoromethylphenyl)azetidine) demonstrated neuroprotective effects in preclinical models, attributed to azetidine’s conformational rigidity .
Biological Activity
3-[(2-Bromophenyl)methyl]azetidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological evaluations, and therapeutic implications, drawing upon diverse research findings.
Chemical Structure and Synthesis
The compound this compound features a brominated phenyl group attached to an azetidine ring. The synthesis typically involves nucleophilic substitution reactions where azetidine derivatives are formed through the reaction of brominated phenyl compounds with azetidine precursors under controlled conditions. Various methods, including thermal and microwave-assisted synthesis, have been explored to optimize yields and purity .
Antimicrobial Properties
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain azetidine compounds possess inhibitory effects against Mycobacterium tuberculosis (Mtb), which is crucial given the global burden of tuberculosis. Specific derivatives demonstrated minimum inhibitory concentrations (MICs) lower than those of established antibiotics like isoniazid, suggesting potential as novel anti-tubercular agents .
Inhibition of Enzymatic Activity
Another important aspect of this compound's biological activity is its role as an inhibitor of stearoyl-CoA desaturase (SCD). SCD is involved in lipid metabolism and has been implicated in various metabolic disorders such as obesity and diabetes. Compounds that inhibit SCD activity can potentially be used to treat conditions related to abnormal lipid synthesis . The inhibition mechanism typically involves binding to the enzyme's active site, disrupting its function.
Case Studies
- Antitubercular Activity : A study evaluated a series of azetidine derivatives against Mtb strains. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity. Specifically, compounds with halogen substitutions showed improved efficacy compared to their non-halogenated counterparts .
- SCD Inhibition : In a pharmacological study, researchers synthesized various azetidine derivatives to assess their effectiveness as SCD inhibitors. The results demonstrated that these compounds could significantly reduce SCD activity in vitro, leading to decreased lipid accumulation in cellular models associated with metabolic syndrome .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
